molecular formula C16H24N2O2 B14789995 benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate

benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate

Cat. No.: B14789995
M. Wt: 276.37 g/mol
InChI Key: ZGLSHXHKWURFQQ-UHFFFAOYSA-N
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Description

Benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate is a chemical compound with the molecular formula C16H24N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 1,3,3-trimethylpiperidin-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(1-benzyl-2,4,6-trimethylpiperidin-3-yl)carbamate
  • ®-benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate

Uniqueness

Benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl N-(1,3,3-trimethylpiperidin-4-yl)carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2)12-18(3)10-9-14(16)17-15(19)20-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)

InChI Key

ZGLSHXHKWURFQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1NC(=O)OCC2=CC=CC=C2)C)C

Origin of Product

United States

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